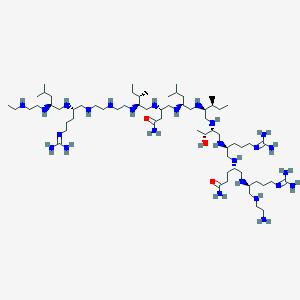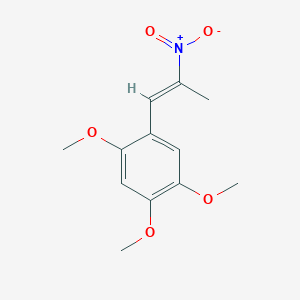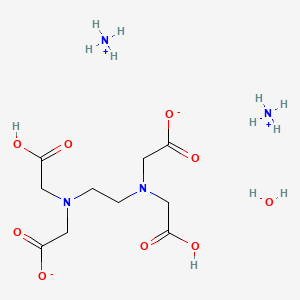
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate (9CI) is a chemical compound with the molecular formula C₆H₁₂N₂O₄. It is also known by other names such as ethylenediamine-N,N’-diacetic acid and ethylenediiminodiacetic acid . This compound is a derivative of glycine and is characterized by the presence of two glycine molecules linked by an ethylene bridge, with additional carboxymethyl groups attached to the nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate typically involves the reaction of ethylenediamine with chloroacetic acid. The reaction proceeds under basic conditions, usually with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{H₂NCH₂CH₂NH₂} + 2 \text{ClCH₂COOH} \rightarrow \text{(HOOCCH₂)₂NCH₂CH₂N(CH₂COOH)₂} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in biochemical assays and studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and other consumer products due to its chelating properties.
作用机制
The mechanism of action of glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can influence various biochemical and chemical processes. The chelation process involves the coordination of the carboxylate and amine groups with the metal ions, leading to the formation of ring structures that stabilize the metal ions.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but with four carboxymethyl groups.
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxymethyl groups.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with five carboxymethyl groups.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, monohydrate is unique due to its specific structure, which provides distinct chelating properties. Unlike EDTA, which has four carboxymethyl groups, this compound has only two, making it less bulky and potentially more selective in certain applications. Its ability to form stable complexes with metal ions makes it valuable in various scientific and industrial applications.
属性
分子式 |
C10H24N4O9 |
|---|---|
分子量 |
344.32 g/mol |
IUPAC 名称 |
diazanium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.2H3N.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;1H2 |
InChI 键 |
WRSUMHYBOYWMTD-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+].O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)
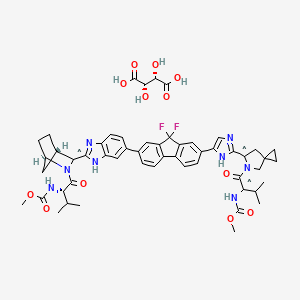

![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)


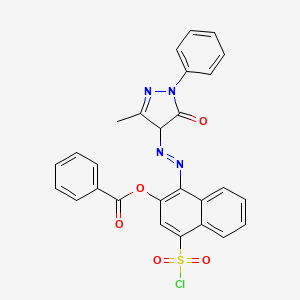
![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)

